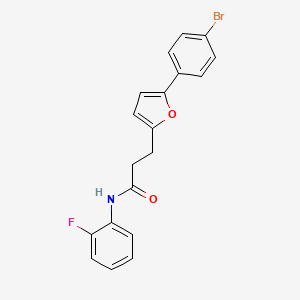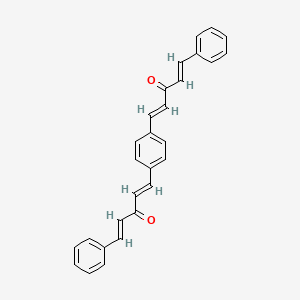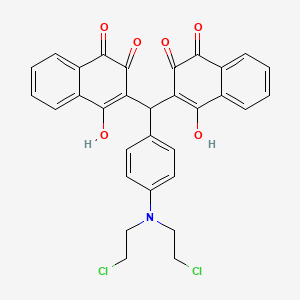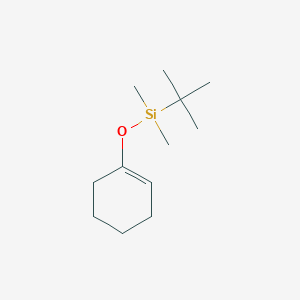
1-(2-Chlorophenyl)-3-hexylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-hexylurea is an organic compound characterized by the presence of a chlorophenyl group and a hexyl chain attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hexylurea typically involves the reaction of 2-chloroaniline with hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows: [ \text{2-chloroaniline} + \text{hexyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The use of solvents such as toluene or dichloromethane can aid in the dissolution of reactants and improve the reaction yield. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)-3-hexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of urea derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-hexylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(2-Chlorophenyl)-3-methylurea: Similar structure but with a methyl group instead of a hexyl chain.
1-(2-Chlorophenyl)-3-ethylurea: Contains an ethyl group in place of the hexyl chain.
1-(2-Chlorophenyl)-3-phenylurea: Features a phenyl group instead of the hexyl chain.
Uniqueness: 1-(2-Chlorophenyl)-3-hexylurea is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.
属性
分子式 |
C13H19ClN2O |
|---|---|
分子量 |
254.75 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-hexylurea |
InChI |
InChI=1S/C13H19ClN2O/c1-2-3-4-7-10-15-13(17)16-12-9-6-5-8-11(12)14/h5-6,8-9H,2-4,7,10H2,1H3,(H2,15,16,17) |
InChI 键 |
YMZPGQYGGJYSLO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC(=O)NC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)










![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)
